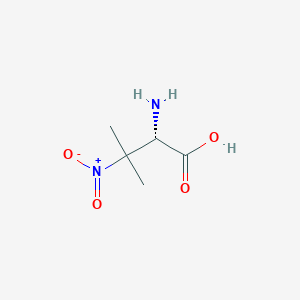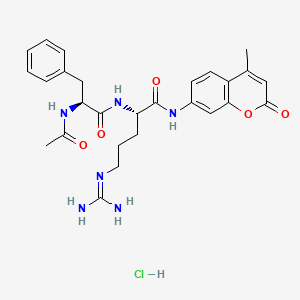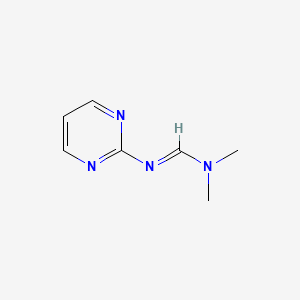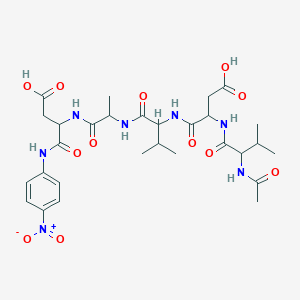
Ácido 1,4-dihidro-2-metil-6-fenil-4-(feniletinil)-3,5-piridindicarboxílico 3-etil-5-[(3-nitrofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, also known as 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE, is a useful research compound. Its molecular formula is C31H26N2O6 and its molecular weight is 522.56. The purity is usually 95%.
BenchChem offers high-quality 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Afinidad de unión a los receptores de adenosina
Se ha encontrado que este compuesto tiene una alta afinidad de unión a los receptores de adenosina, particularmente el receptor A3 en humanos {svg_1}. Se ha utilizado en la investigación para estudiar los efectos de la activación e inhibición del receptor de adenosina {svg_2}.
Inhibición de la actividad enzimática
Se ha demostrado que el compuesto inhibe ciertas actividades enzimáticas. Esto lo convierte en una herramienta valiosa en la investigación bioquímica, particularmente en estudios relacionados con la cinética y los mecanismos enzimáticos {svg_3}.
Investigación antiviral
La estructura y las propiedades del compuesto lo convierten en un posible candidato para la investigación antiviral. Si bien no hay estudios específicos disponibles sobre las propiedades antivirales de este compuesto, se han utilizado compuestos similares en la investigación antiviral {svg_4}.
Investigación antiinflamatoria
De nuevo, si bien no hay estudios específicos disponibles sobre las propiedades antiinflamatorias de este compuesto, se han utilizado compuestos similares en la investigación antiinflamatoria {svg_5}.
Investigación anticancerígena
La estructura y las propiedades del compuesto sugieren posibles aplicaciones en la investigación anticancerígena. Se han utilizado compuestos similares en estudios relacionados con el tratamiento del cáncer {svg_6}.
Investigación antioxidante
El compuesto podría utilizarse potencialmente en la investigación antioxidante. Se han utilizado compuestos similares en estudios relacionados con el estrés oxidativo y los mecanismos antioxidantes {svg_7}.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Adenosine receptor A3 in humans . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The A3 subtype is implicated in various physiological and pathological processes, making it a potential therapeutic target.
Mode of Action
The compound binds to the adenosine A3 receptor with high affinity . This binding can influence the activity of the receptor and modulate the cellular responses mediated by it.
Biochemical Pathways
The adenosine A3 receptor is involved in a variety of biochemical pathways. Upon activation, it can influence intracellular adenylate cyclase activity and modulate the production of cyclic AMP, a key second messenger involved in various cellular processes . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE) involves a series of reactions including alkylation, cyclization, and nitration.", "Starting Materials": [ "2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid", "phenylacetylene", "ethyl bromide", "sodium hydride", "3-nitrophenol", "sulfuric acid", "nitric acid", "acetic anhydride" ], "Reaction": [ "Step 1: Alkylation of 2-methyl-5-phenyl-1,3-dioxane-4-carboxylic acid with phenylacetylene using sodium hydride as a base and ethyl bromide as an alkylating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER.", "Step 2: Cyclization of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID ETHYL ESTER using sulfuric acid as a dehydrating agent to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID.", "Step 3: Nitration of 3-nitrophenol using nitric acid and acetic anhydride to form 3-nitro-4-acetamidophenol.", "Step 4: Coupling of 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID with 3-nitro-4-acetamidophenol using sodium hydride as a base to form 1,4-DIHYDRO-2-METHYL-6-PHENYL-4-(PHENYLETHYNYL)-3,5-PYRIDINEDICARBOXYLIC ACID 3-ETHYL-5-[(3-NITROPHE)." ] } | |
Número CAS |
192053-05-7 |
Fórmula molecular |
C31H26N2O6 |
Peso molecular |
522.56 |
Sinónimos |
(R)-3-ethyl 5-(3-nitrobenzyl) 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B1143135.png)


![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)
